Cas no 1339787-73-3 (1-3-(4-chlorophenyl)-1,2,4-oxadiazol-5-ylethan-1-one)

1-(3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl)ethan-1-one is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a 4-chlorophenyl group and an acetyl moiety. This structure imparts notable stability and reactivity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The presence of the chlorophenyl group enhances its potential as a precursor for biologically active molecules, particularly in the development of antimicrobial or anti-inflammatory agents. Its oxadiazole ring contributes to metabolic resistance, improving compound longevity in applications. The ketone functionality offers versatility for further derivatization, enabling tailored modifications for specific research or industrial needs. This compound is typically characterized by high purity and consistent performance in synthetic workflows.
1-3-(4-chlorophenyl)-1,2,4-oxadiazol-5-ylethan-1-one structure
1339787-73-3 structure
商品名:1-3-(4-chlorophenyl)-1,2,4-oxadiazol-5-ylethan-1-one
CAS番号:1339787-73-3
MF:C10H7ClN2O2
メガワット:222.627781152725
MDL:MFCD18335195
CID:5606128
PubChem ID:63346526

1-3-(4-chlorophenyl)-1,2,4-oxadiazol-5-ylethan-1-one 化学的及び物理的性質

名前と識別子

    • 1339787-73-3
    • AKOS012651030
    • CS-0264187
    • EN300-9226828
    • 1-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethan-1-one
    • Ethanone, 1-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-
    • 1-3-(4-chlorophenyl)-1,2,4-oxadiazol-5-ylethan-1-one
    • MDL: MFCD18335195
    • インチ: 1S/C10H7ClN2O2/c1-6(14)10-12-9(13-15-10)7-2-4-8(11)5-3-7/h2-5H,1H3
    • InChIKey: ZGZUJOZTQAHRIW-UHFFFAOYSA-N
    • ほほえんだ: ClC1C=CC(=CC=1)C1=NOC(C(C)=O)=N1

計算された属性

  • せいみつぶんしりょう: 222.0196052g/mol
  • どういたいしつりょう: 222.0196052g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 15
  • 回転可能化学結合数: 2
  • 複雑さ: 242
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.4
  • トポロジー分子極性表面積: 56Ų

じっけんとくせい

  • 密度みつど: 1.329±0.06 g/cm3(Predicted)
  • ふってん: 358.3±44.0 °C(Predicted)
  • 酸性度係数(pKa): -3.73±0.25(Predicted)

1-3-(4-chlorophenyl)-1,2,4-oxadiazol-5-ylethan-1-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-9226828-10.0g
1-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethan-1-one
1339787-73-3 95.0%
10.0g
$6390.0 2025-02-21
Enamine
EN300-9226828-0.1g
1-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethan-1-one
1339787-73-3 95.0%
0.1g
$515.0 2025-02-21
Enamine
EN300-9226828-1.0g
1-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethan-1-one
1339787-73-3 95.0%
1.0g
$1485.0 2025-02-21
Enamine
EN300-9226828-2.5g
1-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethan-1-one
1339787-73-3 95.0%
2.5g
$2912.0 2025-02-21
Aaron
AR028YQA-2.5g
1-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethan-1-one
1339787-73-3 95%
2.5g
$4029.00 2025-02-17
Aaron
AR028YQA-500mg
1-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethan-1-one
1339787-73-3 95%
500mg
$1618.00 2025-02-17
1PlusChem
1P028YHY-1g
1-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethan-1-one
1339787-73-3 95%
1g
$1898.00 2023-12-22
1PlusChem
1P028YHY-50mg
1-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethan-1-one
1339787-73-3 95%
50mg
$487.00 2023-12-22
1PlusChem
1P028YHY-100mg
1-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethan-1-one
1339787-73-3 95%
100mg
$699.00 2023-12-22
1PlusChem
1P028YHY-5g
1-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethan-1-one
1339787-73-3 95%
5g
$5388.00 2023-12-22

1-3-(4-chlorophenyl)-1,2,4-oxadiazol-5-ylethan-1-one 関連文献

1-3-(4-chlorophenyl)-1,2,4-oxadiazol-5-ylethan-1-oneに関する追加情報

Compound CAS No. 1339787-73-3: 1-(4-Chlorophenyl)-2,4-Oxadiazol-5-one

The compound with CAS No. 1339787-73-3, commonly referred to as 1-(4-chlorophenyl)-2,4-oxadiazol-5-one, is a notable organic compound with significant applications in various fields of chemistry and pharmacology. This compound belongs to the class of oxadiazoles, which are heterocyclic aromatic compounds containing two nitrogen atoms and one oxygen atom in a five-membered ring structure. The presence of the 4-chlorophenyl group attached to the oxadiazole ring introduces unique electronic and steric properties, making this compound highly versatile for both academic research and industrial applications.

Recent studies have highlighted the potential of 1-(4-chlorophenyl)-2,4-oxadiazol-5-one as a promising candidate in drug discovery. Its ability to act as a ligand in metalloenzyme inhibition has been extensively explored. For instance, researchers have demonstrated that this compound can effectively inhibit certain proteases, which are critical targets in the treatment of diseases such as cancer and neurodegenerative disorders. The oxadiazole core of the molecule plays a pivotal role in its bioactivity, as it facilitates strong hydrogen bonding and π-interactions with the target enzymes.

In addition to its pharmacological applications, 1-(4-chlorophenyl)-2,4-oxadiazol-5-one has also found utility in materials science. Its ability to form stable coordination complexes with transition metals has led to its use in the development of novel catalysts for organic synthesis. Recent advancements in catalytic asymmetric synthesis have leveraged the unique electronic properties of this compound to achieve high enantioselectivity in challenging transformations.

The synthesis of 1-(4-chlorophenyl)-2,4-oxadiazol-5-one typically involves a multi-step process that begins with the preparation of the oxadiazole ring. One common approach is the cyclization of an appropriate amide or nitrile derivative under acidic conditions. The introduction of the 4-chlorophenyl group is often achieved through nucleophilic aromatic substitution or coupling reactions. Researchers have optimized these synthetic routes to enhance yield and purity, making this compound more accessible for large-scale applications.

From an analytical standpoint, 1-(4-chlorophenyl)-2,4-oxadiazol-5-one has been extensively characterized using modern spectroscopic techniques such as NMR, IR, and mass spectrometry. These studies have provided valuable insights into its molecular structure and stability under various conditions. Furthermore, computational chemistry methods have been employed to predict its reactivity and interactions with biological targets.

Looking ahead, the continued exploration of 1-(4-chlorophenyl)-2,4-oxadiazol-5-one is expected to uncover new avenues for its application in fields such as agrochemistry and nanotechnology. Its unique combination of electronic properties and structural flexibility makes it an attractive candidate for further research and development.

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